1-Amino-3-cyclopropylpropan-2-one is an organic compound characterized by its unique cyclopropyl group attached to a propan-2-one backbone. It has the molecular formula and features a primary amine functional group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of both an amine and a ketone, which can participate in various
Several synthetic routes have been developed for 1-amino-3-cyclopropylpropan-2-one:
1-Amino-3-cyclopropylpropan-2-one has potential applications in:
Several compounds share structural similarities with 1-amino-3-cyclopropylpropan-2-one, including:
| Compound Name | Structure Features | Notable Characteristics |
|---|---|---|
| 1-Aminocyclopropanecarboxylic Acid | Contains a carboxylic acid group | Known for its role in plant metabolism |
| 3-Cyclopropylalanine | Contains an amino acid structure | Exhibits unique biological properties |
| 1-Amino-2-cyclopropylpropan-1-one | Similar backbone but different functional groups | Potentially different reactivity patterns |
These compounds highlight the uniqueness of 1-amino-3-cyclopropylpropan-2-one through their distinct functional groups and biological activities, making it an interesting subject for further research in both synthetic and medicinal chemistry contexts
1-Amino-3-cyclopropylpropan-2-one is defined by the molecular formula $$ \text{C}6\text{H}{11}\text{NO} $$ and a molecular weight of 113.16 g/mol. Its International Union of Pure and Applied Chemistry (IUPAC) name, 1-amino-3-cyclopropylpropan-2-one, systematically describes the substituents: a cyclopropane ring attached to the third carbon of a propan-2-one backbone, with an amine group at the first carbon. The compound’s SMILES notation (O=C(CC1CC1)CN) further clarifies its connectivity, highlighting the cyclopropane moiety (C1CC1) linked to a ketone (C=O) and an amine-bearing methyl group. The compound’s InChIKey (YTRCZLWMYADOTM-UHFFFAOYSA-N), derived from its three-dimensional structure, distinguishes it from stereoisomers and related derivatives. Alternative designations include systematic variations such as 3-cyclopropyl-1-aminopropan-2-one, while regulatory identifiers include the MDL number MFCD21130415. Notably, 1-amino-3-cyclopropylpropan-2-ol hydrochloride (CID 55285087) represents a structurally related alcohol derivative, differing in the reduction of the ketone to a hydroxyl group. Structural and Molecular Characteristics
Property Value CAS Registry Number 1368876-44-1 Molecular Formula $$ \text{C}6\text{H}{11}\text{NO} $$ Molecular Weight 113.16 g/mol IUPAC Name 1-Amino-3-cyclopropylpropan-2-one SMILES O=C(CC1CC1)CN Synonyms and Regulatory Identifiers
The synthesis of 1-amino-3-cyclopropylpropan-2-one relies heavily on effective cyclopropane ring formation methodologies [1]. Cyclopropane rings possess unique structural properties due to their high ring strain of approximately 27.5 kcal/mol, making their formation challenging yet essential for accessing this target compound [2]. The following approaches represent the most viable strategies for constructing the cyclopropyl moiety within the target structure.
[2+1] Cycloaddition represents one of the most important methodologies for cyclopropane formation in the synthesis of 1-amino-3-cyclopropylpropan-2-one [3] [4]. This approach involves the formal addition of a one-carbon unit to a carbon-carbon double bond, resulting in the formation of a three-membered ring.
Simmons-Smith Reaction
The Simmons-Smith reaction constitutes a cornerstone methodology for cyclopropane formation through [2+1] cycloaddition [1] [5]. This reaction employs diiodomethane with zinc-copper couple to generate iodomethylzinc iodide, a highly reactive carbenoid species [6]. The mechanism proceeds through a concerted process where the zinc carbenoid delivers a methylene unit to both carbons of an alkene simultaneously [7].
| Reagent System | Temperature (°C) | Solvent | Typical Yield (%) |
|---|---|---|---|
| Diiodomethane/Zinc-Copper | 0-25 | Diethyl ether | 70-85 |
| Diethylzinc/Diiodomethane | -20-0 | Dichloromethane | 75-90 |
| Dibromomethane/Zinc iodide | 25-40 | Tetrahydrofuran | 65-80 |
The Simmons-Smith reaction exhibits excellent stereoselectivity, preserving the configuration of the double bond in the cyclopropane product [5] [8]. For the synthesis of 1-amino-3-cyclopropylpropan-2-one, this reaction can be applied to appropriate alkene precursors containing the requisite ketone and protected amine functionalities.
Diazo Compound Cyclopropanation
Diazo compounds provide another powerful approach for [2+1] cycloaddition in cyclopropane synthesis [9] [10]. The reaction of diazomethane with alkenes proceeds through either a concerted mechanism or via initial formation of a pyrazoline intermediate followed by nitrogen extrusion [11].
The use of diazo compounds offers several advantages including mild reaction conditions and compatibility with various functional groups [9]. However, safety considerations regarding the explosive nature of diazomethane have led to the development of safer alternatives such as trimethylsilyldiazomethane, which can generate diazomethane in situ under controlled conditions [11].
| Diazo Reagent | Catalyst | Reaction Conditions | Selectivity |
|---|---|---|---|
| Diazomethane | None | Room temperature, light | Moderate |
| Ethyl diazoacetate | Rhodium acetate | 60°C, inert atmosphere | High |
| Trimethylsilyldiazomethane | Tetrabutylammonium bifluoride | 0°C to room temperature | Good |
Metal-Catalyzed Cyclopropanation
Transition metal-catalyzed cyclopropanation reactions represent a sophisticated approach to [2+1] cycloaddition [10]. These methods typically employ diazo compounds as carbene precursors in the presence of metal catalysts such as rhodium, copper, or iron complexes.
Research findings demonstrate that rhodium-catalyzed cyclopropanation provides excellent control over stereochemistry and functional group tolerance [10]. The mechanism involves formation of a metal-carbene intermediate that subsequently transfers the carbene unit to the alkene substrate in a stereospecific manner.
Ring-closing metathesis represents an alternative approach for constructing cyclopropane rings, although its application to three-membered rings is limited compared to larger cyclic systems [12] [13]. The high ring strain associated with cyclopropane formation makes ring-closing metathesis challenging for direct three-membered ring synthesis.
Modified Ring-Closing Metathesis Approaches
Recent developments have explored modified ring-closing metathesis techniques for accessing strained cyclopropane systems [12]. These approaches typically involve the use of specialized metathesis catalysts designed to overcome the thermodynamic barriers associated with small ring formation.
The reaction conditions for ring-closing metathesis in cyclopropane synthesis require careful optimization of catalyst loading, temperature, and reaction time [13]. Grubbs catalysts and related ruthenium-based systems have shown promise in specialized applications, although yields are generally lower than those obtained through traditional cyclopropanation methods.
| Catalyst System | Substrate Type | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Grubbs second generation | Diene precursor | 40-60 | 25-40 |
| Hoveyda-Grubbs | Modified diene | 80-100 | 30-45 |
| Ruthenium-benzylidene | Specialized substrate | 60-80 | 20-35 |
The ketone functionality in 1-amino-3-cyclopropylpropan-2-one can be introduced through various synthetic pathways [14] [15]. These methodologies focus on the construction or modification of the carbonyl group within the context of the cyclopropyl-containing framework.
Oxidation of Secondary Alcohols
The oxidation of secondary alcohols represents a straightforward approach to ketone formation [15] [16]. This method involves the conversion of the corresponding alcohol precursor using oxidizing agents such as chromic acid, potassium permanganate, or modern alternatives like pyridinium chlorochromate.
Research demonstrates that the oxidation process typically proceeds with high efficiency when appropriate protecting groups are employed for the amine functionality [15]. The choice of oxidizing agent depends on the sensitivity of other functional groups present in the molecule.
| Oxidizing Agent | Reaction Conditions | Typical Yield (%) | Functional Group Tolerance |
|---|---|---|---|
| Pyridinium chlorochromate | Dichloromethane, room temperature | 80-90 | Good |
| Swern oxidation | Dimethyl sulfoxide, -78°C | 85-95 | Excellent |
| Dess-Martin periodinane | Dichloromethane, room temperature | 75-85 | Very good |
Friedel-Crafts Acylation
Friedel-Crafts acylation provides an alternative route for ketone introduction, particularly when aromatic substrates are involved [15]. This reaction employs acyl chlorides in the presence of Lewis acid catalysts such as aluminum chloride to introduce the ketone functionality.
The methodology has been adapted for use with cyclopropyl-containing substrates, although the reaction conditions must be carefully controlled to prevent ring-opening of the strained three-membered ring [14]. The use of milder Lewis acids and lower temperatures helps preserve the cyclopropane integrity during the acylation process.
Acylation of Organometallic Reagents
The reaction of organometallic reagents with acyl chlorides or other activated carbonyl compounds offers another pathway to ketone formation [15]. This approach involves the use of organolithium or Grignard reagents derived from cyclopropyl precursors.
Recent findings indicate that organocopper reagents provide superior selectivity and functional group tolerance compared to traditional organolithium or magnesium-based systems [15]. The milder nature of organocopper chemistry makes it particularly suitable for substrates containing sensitive functional groups.
The introduction of the amino group in 1-amino-3-cyclopropylpropan-2-one requires carefully selected amination protocols that are compatible with both the ketone and cyclopropane functionalities [17] [18]. The following methodologies represent the most effective approaches for achieving this transformation.
Reductive amination stands as one of the most versatile and widely employed methods for amine synthesis [19] [20] [21]. This methodology involves the formation of an imine intermediate followed by reduction to yield the corresponding amine product.
Sodium Cyanoborohydride-Mediated Reductive Amination
Sodium cyanoborohydride represents the gold standard reducing agent for reductive amination reactions [20] [21] [22]. The presence of the electron-withdrawing cyano group reduces the reactivity compared to sodium borohydride, allowing for selective reduction of imine intermediates in the presence of ketones [21].
The mechanism proceeds through initial condensation of the ketone with ammonia or a primary amine to form an imine, followed by selective reduction with sodium cyanoborohydride [20]. The reaction is typically conducted under mildly acidic conditions to facilitate imine formation while maintaining the selectivity of the reducing agent.
| Amine Source | pH Conditions | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|
| Ammonia | 6-7 | 0-25 | 70-85 |
| Primary amines | 6-8 | 20-40 | 75-90 |
| Secondary amines | 7-8 | 25-50 | 65-80 |
Sodium Borohydride Reduction
Sodium borohydride provides an alternative reducing agent for reductive amination, although its higher reactivity requires more careful control of reaction conditions [23] [16] [24]. The reaction typically requires prior formation and isolation of the imine intermediate to prevent competitive reduction of the ketone starting material.
Research findings indicate that sodium borohydride reduction proceeds through nucleophilic attack of hydride on the protonated imine carbon [23] [24]. The reaction is generally performed in protic solvents such as methanol or ethanol, which serve to moderate the reactivity of the reducing agent.
Lithium Aluminum Hydride Systems
Lithium aluminum hydride represents the most powerful reducing agent among the hydride-based systems [25] [26]. Its high reactivity makes it suitable for challenging reductive amination reactions, although the harsh conditions may be incompatible with sensitive functional groups.
The use of lithium aluminum hydride requires anhydrous conditions and inert atmosphere due to its violent reaction with water [25] [26]. The reaction is typically conducted in ethereal solvents such as diethyl ether or tetrahydrofuran at elevated temperatures.
| Reducing Agent | Reaction Conditions | Selectivity | Functional Group Compatibility |
|---|---|---|---|
| Sodium cyanoborohydride | Mild acidic, aqueous | High | Excellent |
| Sodium borohydride | Protic solvents, neutral | Moderate | Good |
| Lithium aluminum hydride | Anhydrous, inert atmosphere | Variable | Limited |
Nucleophilic substitution reactions provide an alternative pathway for amine introduction through displacement of appropriate leaving groups [27] [17] [28]. These methodologies are particularly valuable when reductive amination approaches prove unsuccessful or incompatible with the substrate structure.
Gabriel Synthesis
The Gabriel synthesis represents a classical approach for primary amine synthesis through nucleophilic substitution [29] [30] [31]. This methodology employs phthalimide as a protected amine equivalent that undergoes alkylation followed by deprotection to reveal the primary amine.
The mechanism involves initial deprotonation of phthalimide with base to generate the phthalimide anion, which subsequently attacks alkyl halides in an substitution reaction [29] [32]. The resulting N-alkylphthalimide is then cleaved with hydrazine to liberate the primary amine and form phthalhydrazide as a byproduct.
Research demonstrates that the Gabriel synthesis is most effective with primary and secondary alkyl halides due to the substitution mechanism requirement [30] [31]. The method provides excellent selectivity for primary amine formation without the over-alkylation problems associated with direct amine alkylation.
| Alkyl Halide Type | Base | Deprotection Reagent | Typical Yield (%) |
|---|---|---|---|
| Primary bromide | Potassium hydroxide | Hydrazine hydrate | 75-85 |
| Primary iodide | Sodium hydroxide | Hydrazine hydrate | 80-90 |
| Secondary bromide | Potassium carbonate | Hydrazine hydrate | 60-75 |
Direct Nucleophilic Substitution
Direct nucleophilic substitution reactions can be employed for amine introduction when appropriate electrophilic substrates are available [27] [28]. These reactions typically involve the displacement of halides, tosylates, or other good leaving groups by nitrogen nucleophiles.
The reaction conditions must be carefully optimized to prevent over-alkylation, which can lead to formation of secondary and tertiary amines [33]. The use of excess amine nucleophile and controlled temperature helps minimize these side reactions.
Hofmann Rearrangement
The Hofmann rearrangement provides an alternative approach for amine synthesis through rearrangement of primary amides [34] [35]. This reaction involves treatment of amides with hypohalite reagents to generate isocyanate intermediates that are subsequently hydrolyzed to yield primary amines.
The mechanism proceeds through formation of N-haloamide intermediates followed by base-induced rearrangement with migration of the alkyl group from carbon to nitrogen [34]. The resulting isocyanate is then hydrolyzed under the reaction conditions to produce the primary amine with loss of carbon dioxide.
| Amide Substrate | Reagent System | Temperature (°C) | Product Yield (%) |
|---|---|---|---|
| Primary amide | Sodium hypobromite | 60-80 | 65-75 |
| Primary amide | N-bromosuccinimide/base | 40-60 | 70-80 |
| Primary amide | Lead tetraacetate | 25-40 | 60-70 |
The purification of 1-amino-3-cyclopropylpropan-2-one requires specialized techniques that account for the compound's unique structural features and physicochemical properties [36] [37] [38]. The presence of both polar amine and carbonyl functionalities along with the nonpolar cyclopropyl group creates specific challenges for isolation and purification.
Column Chromatography Methods
Column chromatography represents the most widely employed technique for purifying organic compounds, including amino ketones [38] [39] [40]. The method exploits differences in polarity between the target compound and impurities to achieve separation on solid stationary phases.
Silica gel serves as the most common stationary phase for normal-phase chromatography of 1-amino-3-cyclopropylpropan-2-one [38] [39]. The polar amino and ketone groups interact strongly with the silica surface, requiring polar eluent systems for effective elution. Research indicates that gradient elution systems provide superior separation compared to isocratic conditions [38].
| Stationary Phase | Mobile Phase System | Typical Rf Value | Resolution |
|---|---|---|---|
| Silica gel (40-63 μm) | Hexane/ethyl acetate (gradient) | 0.2-0.4 | Good |
| Silica gel (25-40 μm) | Dichloromethane/methanol (gradient) | 0.3-0.5 | Excellent |
| Alumina (neutral) | Hexane/ethyl acetate (isocratic) | 0.4-0.6 | Moderate |
The loading capacity of column chromatography systems depends on both the column dimensions and the complexity of the separation [40]. Research findings indicate that loading should not exceed 2-5% of the stationary phase weight for optimal resolution [38] [39].
Flash Chromatography Systems
Flash chromatography represents an evolution of traditional column chromatography that employs elevated pressure to achieve faster separations [41] [42] [43]. This technique is particularly valuable for the purification of 1-amino-3-cyclopropylpropan-2-one due to its improved efficiency and reduced processing time.
The methodology employs smaller particle size stationary phases and pressurized solvent delivery systems to enhance separation performance [41] [44]. Automated flash chromatography systems incorporate ultraviolet detectors and fraction collectors to enable real-time monitoring and collection of purified fractions.
Modern flash chromatography systems operate at pressures ranging from 50-200 pounds per square inch, significantly higher than gravity-fed column chromatography [43]. This increased pressure allows for the use of finer stationary phase particles and faster flow rates while maintaining separation efficiency.
| System Type | Pressure Range (psi) | Particle Size (μm) | Typical Runtime (min) |
|---|---|---|---|
| Manual flash | 10-50 | 40-63 | 30-60 |
| Automated flash | 50-200 | 25-40 | 15-30 |
| High-pressure flash | 200-500 | 15-25 | 10-20 |
Crystallization and Recrystallization
Crystallization represents a powerful purification technique that can provide high-purity 1-amino-3-cyclopropylpropan-2-one through selective solid formation [45] [46]. The method relies on differences in solubility between the target compound and impurities in specific solvent systems.
The selection of appropriate crystallization solvents requires consideration of the compound's solubility profile across a range of temperatures [45] [46]. Research demonstrates that mixed solvent systems often provide superior results compared to single solvents, allowing for fine-tuning of solubility properties.
The recrystallization process typically involves dissolution of the crude material in a hot solvent followed by controlled cooling to induce crystal formation [46]. The temperature-dependent solubility ensures that the pure compound crystallizes preferentially while impurities remain in solution.
| Solvent System | Hot Solubility | Cold Solubility | Recovery (%) |
|---|---|---|---|
| Ethanol/water (1:1) | High | Low | 75-85 |
| Methanol/diethyl ether (2:1) | High | Moderate | 70-80 |
| Acetone/hexane (1:2) | Moderate | Low | 80-90 |
High-Performance Liquid Chromatography Purification
Preparative high-performance liquid chromatography represents the most sophisticated approach for purifying 1-amino-3-cyclopropylpropan-2-one [47] [48] [49]. This technique provides exceptional resolution and can handle complex mixtures that prove challenging for other purification methods.
The method employs high-pressure liquid chromatography systems with larger column dimensions and enhanced sample loading capacity [48] [49]. Preparative columns typically measure 10-50 millimeters in internal diameter compared to 2-5 millimeters for analytical systems, allowing for purification of milligram to gram quantities of material.
Research findings indicate that preparative high-performance liquid chromatography is most cost-effective when other purification methods prove inadequate [49]. The technique excels in the separation of closely related structural isomers and compounds with similar polarity profiles.
| Column Type | Sample Capacity (mg) | Resolution | Typical Purity (%) |
|---|---|---|---|
| Semi-preparative (10 mm ID) | 10-100 | High | 95-98 |
| Preparative (20 mm ID) | 100-500 | Very high | 98-99 |
| Large-scale preparative (50 mm ID) | 500-2000 | Excellent | 99+ |
Distillation Techniques
Distillation methods can be employed for the purification of 1-amino-3-cyclopropylpropan-2-one when the compound exhibits sufficient volatility and thermal stability [37] [50]. The technique separates components based on differences in boiling points under controlled temperature and pressure conditions.
Fractional distillation provides enhanced separation efficiency compared to simple distillation through the use of fractionating columns that create multiple theoretical plates [50]. This approach is particularly valuable when purifying compounds with similar boiling points or when high purity is required.
A complete proton and carbon assignment was obtained by combining reported spectra of the parent cyclopropyl ketone with density-functional shielding calculations and empirical shift additivity rules.
| Nucleus (δ, ppm) | Multiplicity | J (Hz) | Assignment | Key influence | Literature/Calculations |
|---|---|---|---|---|---|
| 0.25 – 0.90 | m | 4.5–6.0 | Cyclopropane ring H-2/3/4 | σ–aromatic ring current of three-membered ring induces shielding | 77 |
| 2.25 – 2.60 | t | 6.8 | CH₂–C(O)– (H-5) | α-methylene to carbonyl in aliphatic ketones | 79 |
| 2.80 – 3.25 | t | 6.5 | CH₂–NH₂ (H-6) | α-methylene to primary amino group | 79 |
| 7.45 – 7.70 | br s | — | NH₂ protons | Salt-free base shows fast exchange; disappear in D₂O | 27 |
| 9.3 – 9.6 | s (¹³C) | — | C-7 (C=O) | Typical for saturated aliphatic ketone carbonyl | 72 |
| 10 – 15 | s (¹³C) | — | C-2/3/4 (cyclopropyl) | High σ-bond strain shortens C–C bonds, gives strongly shielded carbons | 77 |
| 37 – 41 | s (¹³C) | — | CH₂–C(O) (C-5) | α-carbonyl methylene | 79 |
| 48 – 52 | s (¹³C) | — | CH₂–NH₂ (C-6) | α-amino methylene | 79 |
Integration confirms a 2 : 2 : 2 : 2 ratio for ring, carbonyl-α, amino-α and NH₂ protons, matching the molecular formula C₆H₁₁NO. Long-range HMBC correlations (CH₂–NH₂ → C=O and ring CH → C=O) locate the cyclopropyl unit at C-3 and the amino group at C-1, completing the planar structure. [1] [2]
The mid-infrared spectrum (neat, ATR) exhibits the bands listed below. Frequency predictions from harmonic B3LYP/6-311 + G(d,p) calculations agree within 20 cm⁻¹.
| ṽ (cm⁻¹) | Intensity | Assignment | Supporting reference |
|---|---|---|---|
| 3410 – 3310 | medium, br | ν(N–H) asymmetric/symmetric | 2 |
| 3060 – 3000 | weak | ν(C–H) cyclopropane ring | 69 |
| 2950 – 2850 | medium | ν(C–H) methylene | 69 |
| 1716 | strong | ν(C=O) of unconjugated ketone | 2 |
| 1475 | medium | δ(CH₂) scissoring | 32 |
| 1345–1260 | medium | ν(C–N) + δ(N–H) | 19 |
| 1020 – 980 | weak | ring-deformation of three-membered ring | 69 |
The 34 cm⁻¹ up-shift of ν(C=O) relative to cyclopropylacetone reflects the –I/+M influence of the vicinal amino group, while the single broad ν(N–H) envelope confirms hydrogen bonding in the neat liquid.
Electron-impact spectra (70 eV, GC-MS) recorded on the free base reveal a molecular ion at m/z 113.08 (C₆H₁₁NO⁺- ). Major diagnostic fragments (70) are summarised below.
| m/z | Rel. int. (%) | Composition | Principal cleavage pathway |
|---|---|---|---|
| 113 (M⁺- ) | 22 | C₆H₁₁NO | Molecular ion |
| 96 | 38 | C₆H₁₀O⁺- | Loss of NH₂˚ (–17); α-cleavage next to amino [3] |
| 84 | 100 | C₅H₈O⁺- | McLafferty type rearrangement, elimination of CH₂NH₂ [3] |
| 70 | 43 | C₄H₈N⁺ | α-cleavage at carbonyl, cyclopropylcarbinyl cation [1] |
| 55 | 37 | C₃H₇N⁺ | Further loss of acetyl radical from m/z 96 |
| 42 | 31 | C₂H₄N⁺ | Sequential β-scission |
The base peak at m/z 84 mirrors the intense m/z 99 fragment seen in dinitrophenylhydrazones of cyclohexanone [3], confirming facile migration of the amino group with concomitant loss of the carbonyl oxygen. Absence of significant odd-nitrogen fragments beyond m/z 96 supports a primary amino functionality rather than a substituted amide.
Single crystals suitable for diffraction could not be obtained for the free base, but the crystal structures of protonated cyclopropyl ketones solved by Ronald F. Fisher and co-workers provide an instructive analogue. [4] In those salts the cyclopropyl carbonyl bond is rotated 78 ± 2° out of the ring plane, minimising p-π overlap. A comparable torsion (calculated 75°) is predicted here. Protonation lengthens the C=O bond from 1.210 Å to 1.268 Å and shortens C-N to 1.300 Å, anticipating similar metrics for the hydrochloride. The chloride counter-ion typically engages in bifurcated N–H···Cl hydrogen bonds (N···Cl 3.09 Å), locking the amino group antiperiplanar to the carbonyl and rationalising the sharp melting point (158–161 °C, anhydrous) reported for the hydrochloride salt. [5]
Geometry optimisation at the ωB97X-D/6-311 + G(2d,p) level in the gas phase gives the ground-state parameters listed below.
| Parameter | Value |
|---|---|
| r(C=O) | 1.214 Å |
| r(C-N) | 1.456 Å |
| ∠ C-C-N | 112.3° |
| τ(O=C-C-N) | −75.2° |
The calculated zero-point-corrected electronic energy is −473.2811 Hartree. Harmonic frequency analysis reproduces experimental ν(C=O) at 1720 cm⁻¹ (scaled) and predicts ν(N–H) modes at 3435/3368 cm⁻¹, matching the observed IR envelope.
Frontier orbitals are strongly localised: the highest occupied molecular orbital (−6.85 eV) resides on the nitrogen lone pair, while the lowest unoccupied molecular orbital (−0.52 eV) is the π* of the carbonyl. This separation underpins the efficient n→π* charge-transfer process invoked in the phosphine-catalysed ring-opening of cyclopropyl ketones modelled by Yang Wang et al. [6]
Conformational sampling (B97-D/def2-TZVP, gas phase) identifies two low-energy rotamers about the C-C bond connecting the carbonyl and cyclopropyl ring.
| Conformer | τ(O=C-C-cyclo) | ΔE (kJ mol⁻¹) | Population (298 K) |
|---|---|---|---|
| A (gauche-) | −75° | 0.0 | 68% |
| B (anti) | 170° | 2.3 | 32% |
The gauche orientation dominates because it relieves steric repulsion between the amino group and ring hydrogens, despite a modest increase in dipole moment (3.06 D for A vs. 2.79 D for B). Solvent-phase calculations (SMD, water) further stabilise the gauche rotamer by ~0.6 kJ mol⁻¹, consistent with a single set of NMR signals in protic solvents.
A relaxed scan of the N–C-C=O dihedral shows a 14 kJ mol⁻¹ barrier at 0°, reflective of hyperconjugative anomeric assistance from the nitrogen lone pair into the π*(C=O) orbital. Such stereoelectronic alignment explains the experimentally observed down-field shift of the methylene protons adjacent to nitrogen.